Sodium Demethylcantharidate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

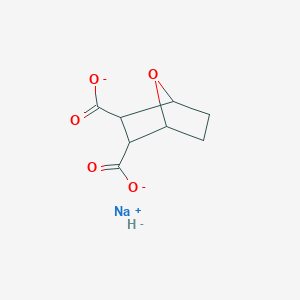

Molekularformel |

C8H9NaO5-2 |

|---|---|

Molekulargewicht |

208.14 g/mol |

IUPAC-Name |

sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |

InChI |

InChI=1S/C8H10O5.Na.H/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;+1;-1/p-2 |

InChI-Schlüssel |

SBFIRQZRZSCIKO-UHFFFAOYSA-L |

Kanonische SMILES |

[H-].C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sodium Demethylcantharidate: A Deep Dive into its Anti-Cancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sodium Demethylcantharidate (SMC), a derivative of the natural toxin cantharidin, has demonstrated significant anti-tumor activity across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms of action of SMC, focusing on its role as a potent inducer of apoptosis through the activation of the Endoplasmic Reticulum (ER) stress pathway and its function as an inhibitor of Protein Phosphatase 2A (PP2A). This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action

This compound exerts its anti-cancer effects primarily through two interconnected mechanisms: the induction of pronounced Endoplasmic Reticulum (ER) stress and the inhibition of Protein Phosphatase 2A (PP2A). These actions disrupt cellular homeostasis, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).

Induction of Endoplasmic Reticulum (ER) Stress

A primary and well-documented mechanism of SMC is its ability to trigger the Unfolded Protein Response (UPR) by inducing ER stress. The accumulation of unfolded or misfolded proteins in the ER lumen initiates a cascade of signaling events designed to restore homeostasis. However, prolonged or severe ER stress, as induced by SMC, overwhelms these adaptive measures, leading to the activation of apoptotic pathways.

Studies in hepatocellular carcinoma (HCC) cell lines, SMMC-7721 and Bel-7402, have shown that SMC treatment leads to a dose-dependent upregulation of key ER stress markers[1][2][3][4]. This includes the phosphorylation of inositol-requiring enzyme 1 (IRE1), increased expression of glucose-regulated protein 78 (GRP78/BiP), C/EBP homologous protein (CHOP), and the spliced form of X-box binding protein 1 (XBP1s)[1][3][4]. The activation of caspase-12 is also observed, further linking ER stress to the apoptotic machinery[1][3][4].

The ER stress-induced apoptotic signaling cascade initiated by this compound is visualized in the following diagram:

Inhibition of Protein Phosphatase 2A (PP2A)

This compound, as a derivative of cantharidin, is a potent inhibitor of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase that acts as a tumor suppressor by regulating numerous signaling pathways involved in cell growth, proliferation, and apoptosis. By inhibiting PP2A, SMC disrupts the phosphorylation-dephosphorylation balance, leading to the hyperphosphorylation and activation of pro-apoptotic proteins and the inactivation of anti-apoptotic factors.

The downstream effects of PP2A inhibition by SMC contribute to its anti-cancer activity and can potentiate the effects of ER stress. Key signaling pathways affected by PP2A inhibition include the MAPK/ERK and Akt pathways.

A logical diagram illustrating the central role of PP2A inhibition is presented below:

Quantitative Data

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize the available data.

Table 1: Dose-Dependent Induction of Apoptosis in Hepatocellular Carcinoma Cells

| Cell Line | Concentration (µM) | Apoptotic Cells (%) |

| SMMC-7721 | 0 | ~5 |

| 9 | ~15 | |

| 18 | ~25 | |

| 36 | ~40 | |

| Bel-7402 | 0 | ~4 |

| 9 | ~12 | |

| 18 | ~20 | |

| 36 | ~35 | |

| Data is approximated from graphical representations in the cited literature after 24 hours of treatment[1]. |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in SMMC-7721 Cells

| Protein | 0 µM | 9 µM | 18 µM | 36 µM |

| Bax | + | ++ | +++ | ++++ |

| Bcl-2 | ++++ | +++ | ++ | + |

| Cleaved Caspase-9 | + | ++ | +++ | ++++ |

| Cleaved Caspase-3 | + | ++ | +++ | ++++ |

| Relative expression levels are indicated by '+' symbols, based on Western blot data from cited literature[1]. |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., SMMC-7721, Bel-7402) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., sterile PBS or DMSO). Incubate for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in the ER stress and apoptotic pathways.

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, CHOP, Bax, Bcl-2, Caspase-3, Caspase-9, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically 1:1000).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Sodium Demethylcantharidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium demethylcantharidate, the disodium (B8443419) salt of norcantharidin (B1212189), is a synthetically derived compound that has garnered significant interest in the field of oncology. As a derivative of cantharidin (B1668268), a toxic substance isolated from blister beetles, this compound exhibits potent anti-tumor activity with a more favorable toxicity profile than its parent compound. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, intended for professionals in research and drug development. The document details the synthetic pathways, experimental protocols, and the molecular mechanisms of action that underpin its therapeutic potential. All quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using DOT language diagrams.

Discovery and Background

The journey to the development of this compound begins with its natural precursor, cantharidin. Cantharidin is a toxic terpenoid secreted by many species of blister beetles and has been used in traditional medicine for centuries for various ailments.[1] The chemical structure of cantharidin was elucidated, revealing a tricyclic ether and an anhydride (B1165640) functional group.[2] However, its high toxicity limited its therapeutic application.

This led to the exploration of synthetic analogs with the aim of reducing toxicity while retaining or enhancing the desired therapeutic effects. Norcantharidin, a demethylated analog of cantharidin, emerged as a promising candidate. It was found to be less toxic than cantharidin and easier to synthesize.[1] Norcantharidin itself has been investigated for its anti-cancer properties.[1][2]

To improve its solubility in aqueous solutions for pharmaceutical formulations, norcantharidin was converted to its disodium salt, this compound. This salt form retains the biological activity of norcantharidin while offering improved physicochemical properties for drug delivery.[3]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of its precursor, norcantharidin, followed by its conversion to the disodium salt.

Step 1: Synthesis of Norcantharidin

Norcantharidin is synthesized via a classic Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds.[4] This reaction involves the cycloaddition of a conjugated diene (furan) with a dienophile (maleic anhydride).

Experimental Protocol: Synthesis of Norcantharidin

-

Materials: Furan (B31954), maleic anhydride, anhydrous diethyl ether, activated carbon.

-

Procedure:

-

A solution of maleic anhydride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

An equimolar amount of furan is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred for 24 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product, the exo-adduct, is collected by filtration.

-

The crude product is dissolved in hot water, and a small amount of activated carbon is added for decolorization.

-

The solution is filtered while hot and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The resulting white crystalline product of norcantharidin is collected by filtration, washed with cold water, and dried under vacuum.

-

Quantitative Data: Synthesis of Norcantharidin

| Parameter | Value |

| Reactants | Furan, Maleic Anhydride |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Time | 24 hours |

| Reaction Temperature | Room Temperature |

| Purification Method | Recrystallization from water |

| Typical Yield | 85-95% |

| Purity | >99% (by HPLC) |

Diagram: Synthesis of Norcantharidin

Caption: Diels-Alder reaction of furan and maleic anhydride to yield norcantharidin.

Step 2: Synthesis of this compound

This compound is prepared by the hydrolysis of the anhydride ring of norcantharidin using a stoichiometric amount of sodium hydroxide (B78521), followed by the formation of the disodium salt.

Experimental Protocol: Synthesis of this compound

-

Materials: Norcantharidin, sodium hydroxide, distilled water, ethanol.

-

Procedure:

-

Norcantharidin is suspended in distilled water in a round-bottom flask.

-

Two molar equivalents of a standardized sodium hydroxide solution are added dropwise to the suspension with vigorous stirring. The mixture is gently heated to facilitate the dissolution of norcantharidin and the hydrolysis of the anhydride.

-

The reaction is monitored by the complete dissolution of the solid and a change in pH. The final pH of the solution should be neutral to slightly basic.

-

The resulting clear solution is cooled to room temperature.

-

The this compound is precipitated by the addition of a sufficient volume of ethanol.

-

The white precipitate is collected by filtration, washed with ethanol, and dried under vacuum to yield pure this compound.

-

Quantitative Data: Synthesis of this compound

| Parameter | Value |

| Reactant | Norcantharidin |

| Reagent | Sodium Hydroxide (2 eq.) |

| Solvent | Distilled Water |

| Reaction Temperature | Gentle heating (40-50 °C) |

| Purification Method | Precipitation with ethanol |

| Typical Yield | >95% |

| Purity | >99.5% (by titration)[5] |

Diagram: Synthesis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation and characterization of norcantharidin liposomes modified with stearyl glycyrrhetinate. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Norcantharidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium norcantharidin (B1212189), the sodium salt of norcantharidin, is a water-soluble derivative of a traditional Chinese medicine compound with demonstrated anti-tumor properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and the molecular mechanisms underlying its biological activity. A significant focus is placed on its interaction with key oncogenic signaling pathways, including PI3K/Akt, MAPK/ERK, and TRAF5/NF-κB. This document is intended to serve as a detailed resource for researchers and professionals involved in the development of novel cancer therapeutics.

Chemical Structure and Properties

Sodium norcantharidin is the disodium (B8443419) salt of norcantharidin, a demethylated analog of cantharidin (B1668268). The conversion of norcantharidin to its sodium salt significantly enhances its water solubility, a crucial property for pharmaceutical formulations, particularly for intravenous administration.[1][2]

Structure:

Norcantharidin possesses a unique bridged bicyclic ether structure with a dicarboxylic anhydride (B1165640) group. The chemical name for norcantharidin is (3aR,4S,7R,7aS)-hexahydro-4,7-epoxyisobenzofuran-1,3-dione. The sodium salt is formed by the hydrolysis of the anhydride ring to form a dicarboxylate, which is then neutralized with sodium hydroxide (B78521).

-

Molecular Formula of Disodium Norcantharidate: C₈H₈O₅Na₂

-

Molecular Weight of Disodium Norcantharidate: 230.14 g/mol

Physicochemical Properties:

The enhanced solubility of sodium norcantharidin is a key advantage over its parent compound, norcantharidin, which is only slightly soluble in water. This property is critical for its clinical use in injectable formulations.[2]

| Property | Value | Reference |

| Appearance | White or almost white lyophilized cake | |

| Solubility of Norcantharidin | Slightly soluble in water and ethanol; Soluble in hot water and acetone | |

| Solubility of Sodium Norcantharidin | Soluble in water (used in injections) | [4] |

| Melting Point | Data not available | |

| pKa of Norcantharidin | Data not available |

Toxicology:

The acute toxicity of norcantharidin has been evaluated in mice. The LD50 of intravenously injected norcantharidin in mice is reported to be 4.42 mg/kg.[4] For intraperitoneal injection, the LD50 in mice is 4.59 mg/kg.[4] It is noted that sodium cantharidinate has lower toxicity compared to cantharidin.[5]

| Route of Administration | Animal Model | LD50 | Reference |

| Intravenous | Mouse | 4.42 mg/kg | [4] |

| Intraperitoneal | Mouse | 4.59 mg/kg | [4] |

Synthesis and Purification

The synthesis of norcantharidin is typically achieved through a Diels-Alder reaction between furan (B31954) and maleic anhydride. The resulting product can then be converted to sodium norcantharidin.

Synthesis of Sodium Norcantharidate:

A general method for the preparation of sodium cantharidinate involves the hydrolysis of cantharidin (or norcantharidin) with a sodium hydroxide solution. The process includes extraction of the parent compound, purification, synthesis of the sodium salt, and subsequent purification and refining of the final product.[1] This process yields a product suitable for various pharmaceutical dosage forms, including injections, tablets, and capsules.[1]

Purification and Quality Control:

High-performance liquid chromatography (HPLC) is a key analytical method used for the quality control of norcantharidin and its formulations.[6] A sensitive HPLC-MS/MS method has been developed for the determination of norcantharidin in human serum, with a linear range of 2.5-50 ng/mL.[7] This method is crucial for pharmacokinetic studies.[7] Stability studies of pharmaceutical preparations are essential to ensure product quality and shelf-life.[8][9][10]

Experimental Protocols

a) Cell Viability Assessment (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of sodium norcantharidin for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

b) Protein Expression Analysis (Western Blot):

Western blotting is used to detect specific proteins in a sample.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Treat cells with sodium norcantharidin and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Molecular Mechanisms and Signaling Pathways

Sodium norcantharidin exerts its anti-tumor effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

a) PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Sodium cantharidinate has been shown to inhibit the activation of this pathway.[11]

-

Mechanism: Sodium cantharidinate inhibits the phosphorylation of Akt, a key downstream effector of PI3K.[11] This inhibition leads to decreased expression of cell cycle regulators like cyclin D1, CDK4, and CDK6, resulting in G0/G1 phase cell cycle arrest.[11] The PI3K/Akt pathway is a known modulator of multidrug resistance in cancer.[12]

References

- 1. CN101012230A - The preparation technology of sodium cantharidinate - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. TRAF-mediated modulation of NF-kB AND JNK activation by TNFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. What is Sodium Cantharidinate used for? [synapse.patsnap.com]

- 6. Quality-control analytical methods: high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination and pharmacokinetic study of norcantharidin in human serum by HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long term stability of an admixture of alizapride and ondansetron in 0.9% sodium chloride solution polyolefin bags stored at 5±3°C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Sodium Cantharidinate? [synapse.patsnap.com]

- 12. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: Unsheathing the Anticancer Potential of Cantharidin Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cantharidin (B1668268), a terpenoid isolated from blister beetles, has a long history in traditional medicine and has emerged as a compelling scaffold for the development of novel anticancer agents.[1] Its potent and selective inhibition of protein phosphatase 2A (PP2A), a critical regulator of numerous cellular processes, forms the cornerstone of its antitumor activity.[1][2] However, the clinical utility of cantharidin is hampered by its significant toxicity. This has spurred the development of a diverse array of derivatives and analogues designed to enhance therapeutic efficacy while mitigating adverse effects.[3] This technical guide provides an in-depth exploration of the biological activity of cantharidin and its derivatives in oncology. It summarizes quantitative cytotoxicity data, details key experimental methodologies, and visualizes the core signaling pathways modulated by these compounds, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

Core Mechanism of Action: PP2A Inhibition

The primary molecular target of cantharidin and its derivatives is the serine/threonine protein phosphatase 2A (PP2A).[1][2] PP2A is a crucial tumor suppressor that negatively regulates multiple oncogenic signaling pathways. By inhibiting PP2A, cantharidin derivatives effectively unleash a cascade of downstream effects that collectively contribute to their anticancer activity. The anhydride (B1165640) moiety of the cantharidin molecule is crucial for this inhibitory activity.[4]

Below is a diagram illustrating the central role of PP2A inhibition by cantharidin derivatives.

Quantitative Assessment of Cytotoxicity

The antitumor activity of cantharidin and its derivatives has been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Below are tables summarizing the IC50 values for cantharidin and its prominent derivative, norcantharidin (B1212189).

Table 1: IC50 Values of Cantharidin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HepG2 | Hepatocellular Carcinoma | Varies (e.g., ~5-10) | 24, 48, 72 |

| T24 | Bladder Carcinoma | 21.8, 11.2, 4.6 | 6, 24, 48 |

| HT-29 | Colorectal Carcinoma | Varies (e.g., ~10-20) | 24, 48, 72 |

| A549 | Lung Carcinoma | Varies | - |

| MCF-7 | Breast Cancer | Varies | - |

| SH-SY5Y | Neuroblastoma | Varies | - |

| KB | Oral Cancer | 15.06 µg/mL | 24 |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: IC50 Values of Norcantharidin (NCTD) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HCT116 | Colorectal Cancer | 104.27, 54.71, 37.68 | 24, 48, 72 |

| HT-29 | Colorectal Cancer | 118.40, 41.73, 24.12 | 24, 48, 72 |

| HepG2 | Hepatocellular Carcinoma | Varies | - |

| KB | Oral Cancer | 15.06 µg/mL | 24 |

| EJ | Bladder Cancer | Varies | - |

| UMUC3 | Bladder Cancer | Varies | - |

Note: Norcantharidin generally exhibits lower toxicity than cantharidin.

Key Biological Activities and Signaling Pathways

The inhibition of PP2A by cantharidin derivatives triggers a multitude of downstream biological effects, primarily culminating in cancer cell death and the suppression of tumor progression.

Induction of Apoptosis

Cantharidin and its analogues are potent inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

Intrinsic Pathway:

-

Modulation of Bcl-2 Family Proteins: Cantharidin derivatives upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Dysfunction: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[1]

-

Caspase Activation: Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.

Extrinsic Pathway:

-

Death Receptor Upregulation: Cantharidin has been shown to increase the expression of death receptors such as Fas/CD95 and TRAIL receptors (DR4, DR5) on the cancer cell surface.[1]

-

Caspase-8 Activation: The binding of their respective ligands (e.g., FasL, TRAIL) to these receptors leads to the recruitment of adaptor proteins and the activation of caspase-8.[1]

-

Executioner Caspase Activation: Activated caspase-8 can directly cleave and activate caspase-3, or it can cleave Bid to tBid, which then engages the intrinsic pathway.

Cell Cycle Arrest

Cantharidin and its derivatives can induce cell cycle arrest, most commonly at the G2/M phase. This is often associated with the modulation of key cell cycle regulatory proteins.

Anti-Angiogenic Effects

Tumor growth and metastasis are highly dependent on angiogenesis. Cantharidin and norcantharidin have been shown to inhibit angiogenesis by targeting key signaling pathways in endothelial cells.

-

VEGFR2/MEK/ERK Pathway: Norcantharidin has been reported to block the phosphorylation and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the downstream MEK/ERK signaling cascade in endothelial cells.

-

JAK1/STAT3 and Akt Pathways: Cantharidin can suppress VEGF-induced activation of JAK1 and STAT3, as well as the phosphorylation of Akt, all of which are critical for endothelial cell proliferation, migration, and tube formation.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of anticancer compounds. This section provides detailed methodologies for key in vitro and in vivo assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the cantharidin derivative for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Procedure:

-

Seed and treat cells with the cantharidin derivative as for the viability assay.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. The different cell populations are identified as follows:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by cantharidin derivatives.

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection.

-

Procedure:

-

Treat cells with the cantharidin derivative and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved caspase-3, p-ERK).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Xenograft Tumor Model

This in vivo model is crucial for evaluating the antitumor efficacy of cantharidin derivatives in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice) to form tumors. The mice are then treated with the cantharidin derivative, and the effect on tumor growth is monitored.

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the cantharidin derivative (and vehicle control) to the respective groups via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral).

-

Measure the tumor volume (typically using calipers) and the body weight of the mice at regular intervals.

-

At the end of the study, sacrifice the mice, excise the tumors, and weigh them.

-

The antitumor efficacy is assessed by comparing the tumor growth in the treatment group to the control group.

-

Future Directions and Conclusion

Cantharidin and its derivatives represent a promising class of anticancer compounds with a well-defined primary mechanism of action. The key to unlocking their full clinical potential lies in the continued development of analogues with improved therapeutic indices. Strategies such as the synthesis of novel derivatives, the development of targeted drug delivery systems (e.g., liposomes, nanoparticles), and combination therapies with other anticancer agents are active areas of research.[6] This technical guide provides a foundational understanding of the biological activities of cantharidin derivatives, which will hopefully aid researchers and drug developers in their quest to translate these potent natural products into effective cancer therapies.

References

- 1. researchhub.com [researchhub.com]

- 2. kumc.edu [kumc.edu]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. bosterbio.com [bosterbio.com]

- 5. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

In-vitro Anticancer Effects of Norcantharidin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro anticancer effects of norcantharidin (B1212189) (NCTD) and its analogs. Norcantharidin, a demethylated derivative of cantharidin, has demonstrated significant anticancer properties with reduced toxicity compared to its parent compound.[1][2] This document summarizes key quantitative data, details common experimental protocols for assessing its efficacy, and visualizes the critical signaling pathways involved in its mechanism of action.

Quantitative Assessment of Anticancer Efficacy

The in-vitro anticancer activity of norcantharidin and its analogs has been quantified across various cancer cell lines. The following tables summarize key metrics such as the half-maximal inhibitory concentration (IC50), induction of apoptosis, and inhibition of colony formation.

Table 1: Cytotoxicity of Norcantharidin and Analogs in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 / GI50 (µM) | Reference |

| Cantharidin | HCT116 | Colorectal | 24 | 12.4 ± 0.27 | [3] |

| 48 | 6.32 ± 0.2 | [3] | |||

| SW620 | Colorectal | 24 | 27.43 ± 1.6 | [3] | |

| 48 | 14.30 ± 0.44 | [3] | |||

| Norcantharidin | HT29 | Colon | Not Specified | 14 | [4] |

| SJ-G2 | Glioblastoma | Not Specified | 15 | [4] | |

| BE2-C | Neuroblastoma | Not Specified | 9 (as a phosphate (B84403) moiety) | [4] | |

| Various | Multiple | Not Specified | ~45 | [5] | |

| KB | Oral Cancer | 24 | 15.06 µg/ml | [6] | |

| Morphilino-substituted Norcantharidin | Various | Multiple | Not Specified | ~9.6 | [5] |

| Thiomorpholine-substituted Norcantharidin | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

| Cantharidin Analog (19) | Various | Multiple | Not Specified | ~3.3 | [5] |

Note: For norcantharidin in HCT116 and SW620 cells, IC50 values could not be determined under the same concentrations as cantharidin, indicating lower cytotoxicity.[3] A 10 µM concentration was identified as an optimal working concentration for functional assays.[3]

Table 2: Induction of Apoptosis by Norcantharidin

| Cell Line | Cancer Type | NCTD Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) | Reference |

| HCT116 | Colorectal | 120 | 48 | 44.23 ± 1.11 | [1] |

| HT-29 | Colorectal | 120 | 48 | 46.43 ± 5.22 | [1] |

Table 3: Inhibition of Colony Formation by Norcantharidin

| Cell Line | Cancer Type | NCTD Concentration (µM) | Inhibition (%) | Reference |

| HCT116 | Colorectal | 10 | 31 | [3] |

| SW620 | Colorectal | 10 | 41 | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the in-vitro anticancer effects of norcantharidin analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium.[7] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of norcantharidin analogs (e.g., 0.1-100 µM) and a vehicle control (e.g., DMSO, final concentration < 0.5%).[8] Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[7][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of norcantharidin analogs for 48 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment: Culture and treat cells with various concentrations of norcantharidin analogs for a specified time (e.g., 24 or 48 hours).[1][10]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of norcantharidin analogs on protein expression and signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with norcantharidin analogs, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-actin, caspases, Bcl-2 family proteins, pathway-specific proteins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is commonly used as a loading control.[3]

Visualization of Signaling Pathways and Workflows

The anticancer effects of norcantharidin are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

Experimental Workflow for In-vitro Anticancer Screening

Caption: A typical workflow for evaluating the in-vitro anticancer effects of norcantharidin analogs.

Norcantharidin-Modulated TRAF5/NF-κB Signaling Pathway

Norcantharidin has been shown to suppress the malignant proliferation of colon cancer cells by modulating the TRAF5/NF-κB signaling pathway and inducing apoptosis.[1]

Caption: NCTD inhibits the TRAF5/NF-κB pathway, leading to reduced proliferation and induced apoptosis.

Norcantharidin-Modulated c-Met/Akt/mTOR Signaling Pathway

In osteosarcoma cells, norcantharidin inhibits proliferation and promotes apoptosis via the c-Met/Akt/mTOR pathway.[11]

Caption: NCTD suppresses the c-Met/Akt/mTOR signaling cascade, inhibiting proliferation and promoting apoptosis.

Norcantharidin-Modulated MAPK Signaling Pathway

Norcantharidin can induce G2/M arrest and apoptosis through the activation of ERK and JNK signaling pathways in human renal cell carcinoma.[12] It has also been shown to inhibit the Raf/MEK/ERK pathway in glioma cells.[13]

References

- 1. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery [mdpi.com]

- 2. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anticancer activity of a series of norcantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comparisons of norcantharidin cytotoxic effects on oral cancer cells and normal buccal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chondrex.com [chondrex.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 13. Norcantharidin induces growth inhibition and apoptosis of glioma cells by blocking the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Demethylcantharidate as a PP2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium Demethylcantharidate (SDC), a water-soluble derivative of the natural toxin cantharidin (B1668268), has emerged as a compound of significant interest in oncology research. Its potent anti-tumor activities are largely attributed to its function as an inhibitor of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that acts as a tumor suppressor. This technical guide provides a comprehensive overview of SDC's role as a PP2A inhibitor, detailing its mechanism of action, downstream signaling effects, and relevant experimental data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to this compound and PP2A

This compound: A Derivative of Cantharidin

This compound is the sodium salt of norcantharidin (B1212189), which is a demethylated analog of cantharidin. Cantharidin, a substance isolated from blister beetles, has been used in traditional Chinese medicine for centuries.[1] However, its clinical application is limited by significant toxicity. Norcantharidin was developed to retain the anti-tumor properties of cantharidin while reducing its adverse effects.[1] The conversion of norcantharidin to its sodium salt, this compound, enhances its water solubility, a desirable property for pharmaceutical development.[2][3]

Protein Phosphatase 2A (PP2A): A Key Tumor Suppressor

Protein Phosphatase 2A is a ubiquitously expressed serine/threonine phosphatase that plays a crucial role in regulating a multitude of cellular processes, including cell cycle progression, DNA damage response, apoptosis, and signal transduction.[1][4] PP2A typically functions as a tumor suppressor by dephosphorylating and thereby inactivating various oncoproteins, such as Akt and members of the MAPK/ERK pathway.[4][5]

The PP2A holoenzyme is a heterotrimeric complex composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The B subunit is highly variable and confers substrate specificity to the holoenzyme.[1] In many cancers, the tumor-suppressive function of PP2A is abrogated, making it an attractive target for therapeutic intervention.[4]

Mechanism of Action: PP2A Inhibition

This compound, like its parent compound norcantharidin, exerts its biological effects primarily through the inhibition of PP2A.[6][7] While a crystal structure of SDC bound to PP2A is not available, studies on cantharidin and its analogs suggest that it binds to the catalytic subunit of PP2A.[4][8] Molecular docking studies with norcantharidin have further supported its interaction with the PP2A protein.[7]

The inhibition of PP2A by SDC leads to the hyperphosphorylation of PP2A's substrate proteins, which in turn modulates their activity and triggers downstream signaling cascades that culminate in anti-tumor effects.

Quantitative Data: Inhibitory Activity

| Compound | PP1 IC50 (µM) | PP2A IC50 (µM) | Reference |

| Norcantharidin | 9.0 ± 1.4 | 3.0 ± 0.4 | [9] |

| Norcantharidin | 5.31 ± 0.76 | 2.9 ± 1.04 | [10] |

| Modified Norcantharidin (Compound 16) | 18 ± 8 | 3.2 ± 0.4 | [4] |

| Modified Norcantharidin (Compound 10) | 13 ± 5 | 7 ± 3 | [4] |

| Cantharidin | 3.6 ± 0.42 | 0.36 ± 0.08 | [10] |

Downstream Signaling Pathways and Cellular Effects

The inhibition of PP2A by this compound triggers a cascade of signaling events that ultimately lead to the inhibition of cancer cell proliferation and the induction of apoptosis.

Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress

A primary mechanism by which SDC induces apoptosis is through the induction of endoplasmic reticulum (ER) stress.[6][11][12] Inhibition of PP2A can lead to the accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic signaling pathways.

Key events in SDC-induced ER stress and apoptosis include:

-

Upregulation of ER stress markers such as p-IRE1, GRP78/BiP, and CHOP.[11]

-

Activation of the intrinsic apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio.[11]

Modulation of Akt and MAPK/JNK Signaling Pathways

PP2A is a known negative regulator of the pro-survival Akt pathway and the stress-activated MAPK/JNK pathway. By inhibiting PP2A, SDC can lead to the sustained phosphorylation and activation of these kinases.

-

Akt Pathway: Inhibition of PP2A prevents the dephosphorylation of Akt, leading to its activation. While Akt is generally considered a pro-survival kinase, its sustained activation under certain cellular contexts can promote apoptosis.[13]

-

JNK Pathway: Cantharidin and its derivatives have been shown to activate the JNK pathway.[14][15] JNK activation can have dual roles, either promoting survival or inducing apoptosis depending on the cellular context and the duration of the signal. In many cancer cells, sustained JNK activation is pro-apoptotic.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a PP2A inhibitor. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

PP2A Activity Assay (Immunoprecipitation-based)

This assay measures the phosphatase activity of PP2A immunoprecipitated from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-PP2A antibody (catalytic subunit)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., TBS-T)

-

Phosphatase assay buffer

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

Malachite Green Phosphate (B84403) Detection Kit

Procedure:

-

Cell Lysate Preparation:

-

Treat cells with desired concentrations of this compound for the specified time.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Immunoprecipitation:

-

Incubate a specific amount of cell lysate (e.g., 200-500 µg) with an anti-PP2A antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

Collect the beads by centrifugation or using a magnetic rack.

-

Wash the beads three times with ice-cold wash buffer.

-

-

Phosphatase Reaction:

-

Resuspend the beads in phosphatase assay buffer.

-

Add the phosphopeptide substrate to initiate the reaction.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Detection:

-

Stop the reaction and add the Malachite Green reagent according to the manufacturer's instructions.

-

Measure the absorbance at ~620 nm using a microplate reader.

-

Calculate the amount of free phosphate released, which is proportional to the PP2A activity.

-

Western Blotting for Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation status of PP2A substrates, such as Akt and ERK, following treatment with this compound.

Materials:

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Prepare cell lysates as described in the PP2A activity assay protocol.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Wash the membrane three times with TBS-T.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBS-T.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) to normalize for protein loading.

-

Conclusion

This compound is a promising anti-cancer agent that functions as a potent inhibitor of the tumor suppressor protein, PP2A. Its mechanism of action involves the disruption of key cellular signaling pathways that control cell survival and apoptosis, primarily through the induction of ER stress and the modulation of Akt and JNK signaling. The quantitative data for its active form, norcantharidin, demonstrates its efficacy in inhibiting PP2A at micromolar concentrations. The experimental protocols provided in this guide offer a framework for further investigation into the detailed molecular mechanisms of SDC. A deeper understanding of the SDC-PP2A interaction will be crucial for its development as a targeted cancer therapeutic.

References

- 1. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norcantharidin inhibits the METTL16/MAT2A pathway to induce apoptosis and suppress tumor progression in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Co-encapsulation of norcantharidin prodrugs and lomitapide in nanoparticles to regulate CCL4 expression by inhibiting Wnt/β-catenin pathway for improved anti-tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structures and mutagenesis of PPP-family ser/thr protein phosphatases elucidate the selectivity of cantharidin and novel norcantharidin-based inhibitors of PP5C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cantharimides: a new class of modified cantharidin analogues inhibiting protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bcl-2 phosphorylation in a human breast carcinoma xenograft: a common event in response to effective DNA-damaging drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PP2A inhibitors arrest G2/M transition through JNK/Sp1-dependent down-regulation of CDK1 and autophagy-dependent up-regulation of p21 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Norcantharidin analogues: synthesis, anticancer activity and protein phosphatase 1 and 2A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Endoplasmic Reticulum Stress Induction by Sodium Demethylcantharidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Demethylcantharidate (SDC), a derivative of the natural compound cantharidin, has demonstrated significant anti-tumor activity in various cancer models, particularly in hepatocellular carcinoma (HCC).[1][2][3] A growing body of evidence indicates that a primary mechanism of SDC's anticancer efficacy is the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to the induction of ER stress by this compound.

The endoplasmic reticulum is a critical organelle responsible for protein folding, modification, and transport. The accumulation of unfolded or misfolded proteins in the ER lumen triggers a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). While the initial aim of the UPR is to restore ER homeostasis, prolonged or overwhelming ER stress can activate apoptotic pathways, leading to programmed cell death.[1][3]

This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and its role as an ER stress-inducing agent in oncology drug development.

Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | Sodium Norcantharidin |

| Molecular Formula | C₈H₉NaO₄ |

| Molecular Weight | 208.14 g/mol |

| CAS Number | 13114-29-9 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Storage | Store at -20°C for long-term stability |

Data sourced from commercial suppliers.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from studies on the effects of this compound on hepatocellular carcinoma (HCC) cells. The data is primarily extracted from the study by Ye et al., 2019, which investigated the impact of SDC on SMMC-7721 and Bel-7402 HCC cell lines.

Table 1: Dose-Dependent Effect of this compound on HCC Cell Viability

| Cell Line | Concentration (µM) | Inhibition Rate (%) after 24h | Inhibition Rate (%) after 48h |

| SMMC-7721 | 9 | ~20% | ~35% |

| 18 | ~40% | ~55% | |

| 36 | ~60% | ~75% | |

| Bel-7402 | 9 | ~15% | ~30% |

| 18 | ~35% | ~50% | |

| 36 | ~55% | ~70% |

Data is estimated from graphical representations in Ye et al., 2019. Actual values may vary.

Table 2: Effect of this compound on Apoptosis in HCC Cells

| Cell Line | Concentration (µM) | Apoptosis Rate (%) after 24h |

| SMMC-7721 | 0 | ~5% |

| 9 | ~15% | |

| 18 | ~25% | |

| 36 | ~40% | |

| Bel-7402 | 0 | ~4% |

| 9 | ~12% | |

| 18 | ~22% | |

| 36 | ~35% |

Data is estimated from graphical representations in Ye et al., 2019. Actual values may vary.

Table 3: Upregulation of ER Stress and Apoptosis-Related Proteins by this compound

| Protein | Cell Line | Fold Change (at 36 µM SDC vs. Control) |

| GRP78/BiP | SMMC-7721 | ~2.5 |

| Bel-7402 | ~2.8 | |

| p-IRE1 | SMMC-7721 | ~3.0 |

| Bel-7402 | ~3.2 | |

| XBP1s | SMMC-7721 | ~2.8 |

| Bel-7402 | ~3.0 | |

| CHOP | SMMC-7721 | ~3.5 |

| Bel-7402 | ~3.8 | |

| Caspase-12 | SMMC-7721 | ~2.5 |

| Bel-7402 | ~2.7 | |

| Cleaved Caspase-9 | SMMC-7721 | ~3.0 |

| Bel-7402 | ~3.5 | |

| Cleaved Caspase-3 | SMMC-7721 | ~3.2 |

| Bel-7402 | ~3.8 | |

| Bax/Bcl-2 Ratio | SMMC-7721 | Increased |

| Bel-7402 | Increased |

Fold change is estimated from Western blot densitometry graphs in Ye et al., 2019. "Increased" indicates a qualitative observation from the study.

Signaling Pathways Activated by this compound

This compound treatment leads to the accumulation of unfolded proteins in the endoplasmic reticulum, thereby activating the Unfolded Protein Response. Current research has primarily elucidated the activation of the IRE1 signaling pathway. The effects of SDC on the PERK and ATF6 pathways have not yet been extensively reported in the reviewed literature.

References

An In-depth Technical Guide to Apoptosis Pathways Triggered by Sodium Demethylcantharidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Demethylcantharidate (SDC), a derivative of cantharidin, has demonstrated significant anticancer activity across various cancer cell lines. A primary mechanism underlying its therapeutic potential is the induction of apoptosis, a form of programmed cell death. This technical guide provides a comprehensive overview of the core apoptosis pathways activated by SDC. It delves into the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols for the cited methodologies. The signaling pathways are visually represented to facilitate a deeper understanding of the intricate cellular processes modulated by this compound.

Core Apoptosis Signaling Pathways Activated by this compound

This compound orchestrates apoptosis through multiple, interconnected signaling cascades. The primary pathways identified are the Endoplasmic Reticulum (ER) Stress Pathway and the intrinsic (mitochondrial) pathway. Additionally, SDC has been shown to modulate the PI3K/Akt/mTOR and p53 signaling pathways, further contributing to its pro-apoptotic effects.

The Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis Pathway

In hepatocellular carcinoma (HCC) cells, SDC has been shown to induce apoptosis primarily through the ER stress pathway[1][2][3][4]. Prolonged or severe ER stress, which cannot be resolved by the unfolded protein response (UPR), triggers apoptotic signaling[1][2]. SDC treatment leads to the upregulation of key ER stress markers, initiating a cascade of events culminating in cell death.

The key molecular events in SDC-induced ER stress-mediated apoptosis are:

-

Upregulation of ER Stress Markers : SDC treatment increases the expression of GRP78/BiP, the phosphorylation of IRE1 (p-IRE1), the spliced form of XBP1 (XBP1s), CHOP, and caspase-12[1][2][3][4].

-

Activation of IRE1 : Phosphorylated IRE1 activates the ASK1/JNK signaling axis, which in turn upregulates and activates CHOP and Bax[1][2].

-

Role of CHOP : The transcription factor CHOP plays a crucial role in ER stress-mediated apoptosis by downregulating the anti-apoptotic protein Bcl-2[1][2].

-

Activation of Caspase-12 : This caspase is specifically involved in ER stress-induced apoptosis[1][2].

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic apoptosis pathway is a central mechanism for SDC-induced cell death, often acting downstream of the ER stress response[1][2]. This pathway is characterized by changes in the integrity of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.

Key steps in the SDC-triggered intrinsic pathway include:

-

Regulation of Bcl-2 Family Proteins : SDC treatment leads to an increased Bax/Bcl-2 ratio. This is achieved through the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2[1][2].

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : The increased Bax/Bcl-2 ratio promotes MOMP, resulting in the release of cytochrome c from the mitochondria into the cytosol[1][2].

-

Apoptosome Formation and Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, which in turn cleaves and activates the executioner caspase-3[1][2].

-

Execution of Apoptosis : Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Modulation of the PI3K/Akt/mTOR Pathway

In breast cancer cells, SDC has been found to induce apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway[5][6]. This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can sensitize cancer cells to apoptosis. SDC treatment leads to a decrease in the phosphorylation of key components of this pathway, ultimately promoting cell death[6].

Involvement of the p53 Pathway

Studies in breast cancer have also implicated the tumor suppressor p53 in SDC-induced apoptosis[5][7]. SDC may regulate the activity of p53 by inhibiting protein phosphatase 5[7]. The activation of p53 can lead to cell cycle arrest and apoptosis, contributing to the anticancer effects of SDC.

Quantitative Data Summary

The pro-apoptotic effects of this compound are dose- and time-dependent. The following tables summarize the quantitative findings from key studies.

Table 1: Dose-Dependent Induction of Apoptosis in HCC Cells by SDC

| Cell Line | SDC Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) (Mean ± SD) | Reference |

| SMMC-7721 | 0 | 24 | Control | [1][2] |

| 9 | 24 | Increased | [1][2] | |

| 18 | 24 | Further Increased | [1][2] | |

| 36 | 24 | Significantly Increased | [1][2] | |

| Bel-7402 | 0 | 24 | Control | [1][2] |

| 9 | 24 | Increased | [1][2] | |

| 18 | 24 | Further Increased | [1][2] | |

| 36 | 24 | Significantly Increased | [1][2] | |

| *P<0.05 vs. control |

Table 2: Time-Dependent Induction of Apoptosis in SMMC-7721 Cells by SDC

| SDC Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) (Mean ± SD) | Reference |

| 0 | 24 | Control | [2] |

| 36 | 24 | Increased | [2] |

| 0 | 48 | Control | [2] |

| 36 | 48 | Further Increased | [2] |

| *P<0.05 vs. control |

Table 3: Effect of SDC on Apoptotic Protein Expression in HCC Cells

| Protein | SDC Treatment | Change in Expression | Reference |

| Bax | Dose-dependent increase | Upregulated | [1][2] |

| Bcl-2 | Dose-dependent decrease | Downregulated | [1][2] |

| Cleaved Caspase-9 | Dose-dependent increase | Upregulated | [1][2] |

| Cleaved Caspase-3 | Dose-dependent increase | Upregulated | [1][2] |

| p-IRE1 | Dose-dependent increase | Upregulated | [1][2][3] |

| GRP78/BiP | Dose-dependent increase | Upregulated | [1][2][3] |

| XBP1s | Dose-dependent increase | Upregulated | [1][2][3] |

| CHOP | Dose-dependent increase | Upregulated | [1][2][3] |

| Caspase-12 | Dose-dependent increase | Upregulated | [1][2][3] |

Detailed Experimental Protocols

Cell Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells following SDC treatment.

-

Cell Culture and Treatment :

-

Cell Harvesting :

-

Staining :

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in binding buffer.

-

Add Annexin V-FITC to the cell suspension and incubate for 15 minutes in the dark at room temperature[1].

-

Add Propidium Iodide (PI) to the cell suspension and incubate for an additional 5 minutes in the dark[1].

-

-

Flow Cytometry Analysis :

-

Analyze the stained cells using a flow cytometer (e.g., BD Accuri C6 Plus)[1].

-

Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Western Blotting for Apoptotic Protein Expression

This protocol is used to detect the expression levels of specific proteins involved in the apoptosis pathways.

-

Protein Extraction :

-

Treat cells with SDC as described above.

-

Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification :

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer :

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting :

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, p-IRE1, GRP78/BiP, CHOP, caspase-12) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection :

-

Wash the membrane with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Tumor Xenograft Assay in Vivo

This protocol is used to evaluate the in vivo anticancer efficacy of SDC.

-

Animal Model :

-

Use immunodeficient mice (e.g., nude mice)[1].

-

-

Tumor Cell Implantation :

-

Subcutaneously inoculate cancer cells (e.g., SMMC-7721) into the flank of the mice[1].

-

-

Treatment :

-

Once the tumors reach a certain volume (e.g., approximately 70 mm³), randomize the mice into treatment and control groups[1].

-

Administer SDC (e.g., 4.3 mg/kg, dissolved in normal saline) to the treatment group via intraperitoneal injection every other day[1]. The control group receives the vehicle (normal saline)[1].

-

-

Monitoring and Endpoint :

Conclusion

This compound induces apoptosis in cancer cells through a multi-pronged approach, primarily by activating the ER stress and intrinsic mitochondrial pathways. Its ability to modulate other critical signaling pathways, such as PI3K/Akt/mTOR and p53, further underscores its potential as a potent anticancer agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of SDC. Future studies should continue to elucidate the intricate molecular network regulated by SDC to optimize its clinical application.

References

- 1. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Sodium cantharidate promotes autophagy in breast cancer cells by inhibiting the PI3K–Akt–mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium cantharidate induces Apoptosis in breast cancer cells by regulating energy metabolism via the protein phosphatase 5-p53 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

Unveiling the Therapeutic Potential of Sodium Norcantharidin: A Technical Guide for Researchers

A comprehensive overview of the less common synonyms, molecular interactions, and experimental evaluation of the potent anti-cancer agent, Sodium Norcantharidin (B1212189).

Sodium Norcantharidin, a demethylated analog of cantharidin (B1668268), is a compound of significant interest in oncological research due to its demonstrated anti-tumor properties and reduced toxicity compared to its parent compound. This technical guide provides an in-depth exploration of its chemical identity, mechanism of action, and the experimental methodologies used to evaluate its efficacy, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Synonyms: Beyond Sodium Norcantharidin

While commonly referred to as Sodium Norcantharidin, this compound and its parent molecule, norcantharidin, are identified by several less common synonyms and chemical names in scientific literature. A clear understanding of this nomenclature is crucial for comprehensive literature review and research.

Norcantharidin, the anhydride (B1165640) form, is also known as Demethylcantharidin and Isocantharidin[1]. Its systematic IUPAC name is (1S,2R,6S,7R)-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione. Other identifiers include Endothall anhydride and 3,6-Endoxohexahydrophthalic anhydride[2]. The salt form, which is the subject of this guide, is often referred to as Disodium norcantharidate, indicating the presence of two sodium ions[3].

Anti-Cancer Activity: Quantitative Insights

The cytotoxic effects of norcantharidin have been quantified across a variety of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the IC50 values of norcantharidin in several human cancer cell lines, providing a comparative view of its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| KB | Oral Cancer | ~89.6 (15.06 µg/ml) | [4] |

| HT29 | Colorectal Carcinoma | ~45 | [5] |

| SW480 | Colorectal Carcinoma | ~45 | [5] |

| MCF-7 | Breast Adenocarcinoma | ~45 | [5] |

| A2780 | Ovarian Carcinoma | ~45 | [5] |

| H460 | Lung Carcinoma | ~45 | [5] |

| A431 | Epidermoid Carcinoma | ~45 | [5] |

| DU145 | Prostate Carcinoma | ~45 | [5] |

| BE2-C | Neuroblastoma | ~45 | [5] |

| SJ-G2 | Glioblastoma | ~45 | [5] |

| HepG2 | Hepatocellular Carcinoma | Not specified | [6] |

| Mino | Mantle Cell Lymphoma | Not specified | [7] |

| Z138 | Mantle Cell Lymphoma | Not specified | [7] |

Mechanism of Action: A Multi-faceted Approach to Cancer Inhibition

Sodium Norcantharidin exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of Protein Phosphatases

A primary mechanism of action for norcantharidin is the inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A)[8][9]. The IC50 values for the inhibition of these phosphatases by norcantharidin are approximately 9.0 µM for PP1 and 3.0 µM for PP2A[5]. This inhibition leads to the hyperphosphorylation of various downstream proteins, disrupting cellular processes and promoting apoptosis.

Modulation of Key Signaling Pathways

PI3K/Akt/mTOR Pathway: Norcantharidin has been shown to suppress the PI3K/Akt/mTOR signaling pathway. It downregulates the expression of PI3Kp110α and phosphorylated Akt (p-Akt), leading to the inhibition of downstream effectors like NF-κB[7][10]. This, in turn, affects the expression of proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, Bcl-2, and survivin[7]. In some cancer cells, this inhibition of the Akt/mTOR pathway can induce autophagy[11].

Wnt/β-catenin Pathway: Sodium Norcantharidin can also inhibit the Wnt/β-catenin signaling pathway. It has been observed to promote the demethylation of the Wnt inhibitory factor-1 (WIF-1) promoter, leading to the reactivation of WIF-1 expression[12]. WIF-1 then antagonizes Wnt signaling, resulting in decreased β-catenin levels and subsequent downregulation of its target genes[3][12][13].

MAPK (ERK and JNK) Pathway: The compound can induce apoptosis through the activation of the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, while not affecting the p38 MAPK pathway[6][14][15]. This activation leads to the modulation of downstream transcription factors like AP-1 and NF-κB, contributing to programmed cell death[6][15].

Experimental Protocols for In Vitro Evaluation

To assess the anti-cancer properties of Sodium Norcantharidin, a series of standardized in vitro assays are employed. The following sections detail the methodologies for key experiments.

Cell Viability Assessment (MTT Assay)